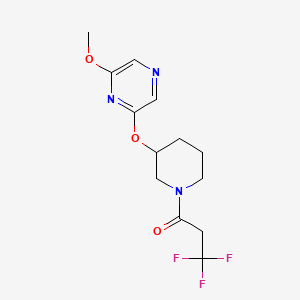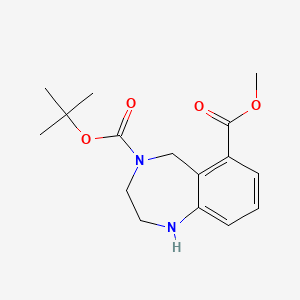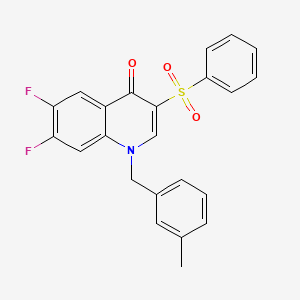
6,7-difluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-difluoro-1-(3-methylbenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H17F2NO3S and its molecular weight is 425.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Chemical Properties
- Synthesis of Quinoline Derivatives : Research has focused on developing new synthetic pathways for creating quinoline derivatives due to their significant pharmaceutical applications. For instance, the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one illustrates innovative approaches to introducing functional groups that can influence biological activity (Didenko et al., 2015).
Biological Activity and Pharmaceutical Applications
- Anticancer Properties : Quinoline derivatives have been explored for their anticancer properties. A study on novel isoxazolequinoxaline derivative as an anti-cancer drug emphasized the significance of quinoline scaffolds in developing potent anticancer agents (Abad et al., 2021).
- Antiviral Activity : Fluorine-containing 4-arylaminoquinazolines have been synthesized and evaluated for their antiviral activity, showcasing the potential of quinoline derivatives in combating viral infections (Lipunova et al., 2012).
Chemical Transformations and Applications
- Chemical Transformations of Quinolones : Explorations into the chemical properties of quinolone derivatives, such as the transformation of 3-amino-2-quinolones, have highlighted the versatility of these compounds in synthetic chemistry, leading to discoveries of new antimalarial drugs (Asías et al., 2003).
Molecular Design and Drug Discovery
- Design of Sulfonamide Derivatives : The creation of sulfonamide derivatives with varied pharmacological profiles illustrates the ongoing interest in sulfonamide chemistry for drug design and discovery. The synthesis and evaluation of benzenesulfonamides as aldose reductase inhibitors with antioxidant activity demonstrate the multifunctional potential of sulfonamide derivatives in medicinal chemistry (Alexiou & Demopoulos, 2010).
Properties
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-6-5-7-16(10-15)13-26-14-22(30(28,29)17-8-3-2-4-9-17)23(27)18-11-19(24)20(25)12-21(18)26/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYILCVGPGDJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
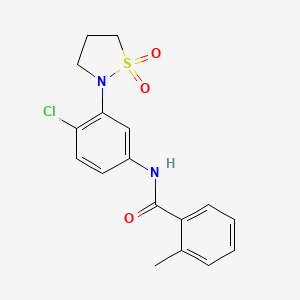
![3H-Benzo[d][1,2,3]triazin-4-one, 3-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzyl]-](/img/structure/B2730448.png)
![butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B2730449.png)



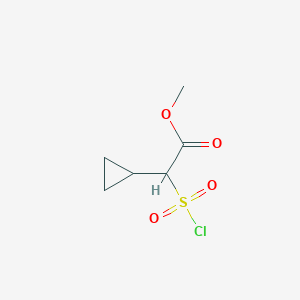
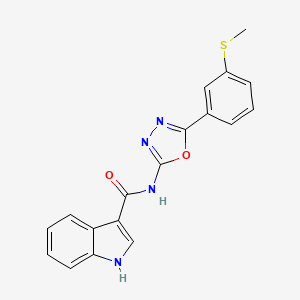
![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730457.png)

![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2730460.png)
